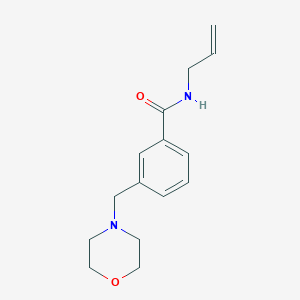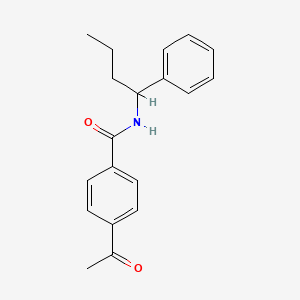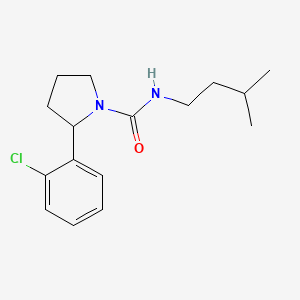
N-allyl-3-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-(4-morpholinylmethyl)benzamide, also known as AMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. It belongs to the benzamide class of compounds and has a molecular weight of 285.39 g/mol.
Mécanisme D'action
The exact mechanism of action of N-allyl-3-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to act on various molecular targets. In cancer research, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In Alzheimer's disease research, this compound has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the formation of beta-amyloid plaques. In Parkinson's disease research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid production and improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-3-(4-morpholinylmethyl)benzamide in lab experiments is its relatively simple synthesis method and high purity. However, one limitation is its low solubility in water, which may require the use of organic solvents in experiments.
Orientations Futures
There are several future directions for research on N-allyl-3-(4-morpholinylmethyl)benzamide. In cancer research, further studies are needed to determine the optimal dosing and administration of this compound in vivo. In Alzheimer's disease research, further studies are needed to determine the long-term effects of this compound on cognitive function and beta-amyloid production. In Parkinson's disease research, further studies are needed to determine the optimal timing and duration of this compound treatment in animal models. Additionally, further studies are needed to explore the potential therapeutic effects of this compound in other diseases, such as multiple sclerosis and Huntington's disease.
In conclusion, this compound is a promising compound that has shown potential therapeutic effects in various diseases. Further research is needed to fully understand its mechanism of action and to determine its optimal use in clinical settings.
Méthodes De Synthèse
The synthesis of N-allyl-3-(4-morpholinylmethyl)benzamide involves the reaction of 3-(4-morpholinylmethyl)benzoic acid with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-allyl-3-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, this compound has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, this compound has been studied for its neuroprotective effects.
Propriétés
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-6-16-15(18)14-5-3-4-13(11-14)12-17-7-9-19-10-8-17/h2-5,11H,1,6-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABIGGEBZGCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC(=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6097108.png)
![4-fluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6097120.png)
![{3-benzyl-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6097128.png)
![1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6097137.png)
![N-(3,3-diphenylpropyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6097144.png)
![N-(2-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B6097151.png)
![2-(4-benzyl-1-piperazinyl)-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6097161.png)
![2-{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6097166.png)

![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6097176.png)

![methyl 5-ethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6097196.png)
![5-bromo-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B6097205.png)